molecular formula C12H10N2O2 B8211720 2-(4-(Pyrimidin-2-yl)phenyl)aceticacid

2-(4-(Pyrimidin-2-yl)phenyl)aceticacid

Cat. No.: B8211720
M. Wt: 214.22 g/mol
InChI Key: COQZPWYUYITHKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-(Pyrimidin-2-yl)phenyl)acetic acid is an organic compound that features a pyrimidine ring attached to a phenylacetic acid moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields such as chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(Pyrimidin-2-yl)phenyl)acetic acid typically involves the reaction of 4-(pyrimidin-2-yl)benzaldehyde with malonic acid in the presence of a base such as sodium ethoxide. The reaction proceeds through a Knoevenagel condensation followed by decarboxylation to yield the desired product .

Industrial Production Methods

Industrial production methods for 2-(4-(Pyrimidin-2-yl)phenyl)acetic acid may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient and consistent production. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for maximizing yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-(4-(Pyrimidin-2-yl)phenyl)acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .

Scientific Research Applications

2-(4-(Pyrimidin-2-yl)phenyl)acetic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-(Pyrimidin-2-yl)phenyl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways. The exact molecular targets and pathways depend on the specific biological context and application .

Comparison with Similar Compounds

Similar Compounds

  • 2-(Pyridin-2-yl)phenylacetic acid
  • 2-(4-(Pyridin-2-yl)phenyl)acetic acid
  • 2-(4-(Pyrimidin-2-yl)benzyl)acetic acid

Uniqueness

2-(4-(Pyrimidin-2-yl)phenyl)acetic acid is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. The presence of the pyrimidine ring enhances its potential as a pharmacophore, making it a valuable compound in drug discovery and development .

Properties

IUPAC Name

2-(4-pyrimidin-2-ylphenyl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O2/c15-11(16)8-9-2-4-10(5-3-9)12-13-6-1-7-14-12/h1-7H,8H2,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COQZPWYUYITHKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N=C1)C2=CC=C(C=C2)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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